molecular formula C17H17NO B14297897 Morpholine, 4-[3-(1-naphthalenyl)-2-propynyl]- CAS No. 125014-57-5

Morpholine, 4-[3-(1-naphthalenyl)-2-propynyl]-

Cat. No.: B14297897
CAS No.: 125014-57-5
M. Wt: 251.32 g/mol
InChI Key: GZEOEZTVKXEBQT-UHFFFAOYSA-N
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Description

Morpholine, 4-[3-(1-naphthalenyl)-2-propynyl]- is an organic compound that features a morpholine ring substituted with a 3-(1-naphthalenyl)-2-propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-[3-(1-naphthalenyl)-2-propynyl]- typically involves the reaction of morpholine with 3-(1-naphthalenyl)-2-propynyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-[3-(1-naphthalenyl)-2-propynyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the alkyne group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, saturated derivatives, and various substituted morpholine derivatives.

Scientific Research Applications

Morpholine, 4-[3-(1-naphthalenyl)-2-propynyl]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which Morpholine, 4-[3-(1-naphthalenyl)-2-propynyl]- exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler structure without the naphthalenyl-propynyl group, used widely in organic synthesis and as a solvent.

    Piperidine: Another six-membered ring containing nitrogen, but without the ether oxygen, making it more nucleophilic.

    Tetrahydrofuran: A five-membered ring with an oxygen atom, used as a solvent in organic reactions.

Uniqueness

Morpholine, 4-[3-(1-naphthalenyl)-2-propynyl]- is unique due to the presence of the naphthalenyl-propynyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential interactions with biological targets and its utility in various synthetic applications.

Properties

CAS No.

125014-57-5

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

4-(3-naphthalen-1-ylprop-2-ynyl)morpholine

InChI

InChI=1S/C17H17NO/c1-2-9-17-15(5-1)6-3-7-16(17)8-4-10-18-11-13-19-14-12-18/h1-3,5-7,9H,10-14H2

InChI Key

GZEOEZTVKXEBQT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC#CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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